molecular formula C10H10O4 B019051 3-Acetoxy-2-methylbenzoic acid CAS No. 168899-58-9

3-Acetoxy-2-methylbenzoic acid

Cat. No.: B019051
CAS No.: 168899-58-9
M. Wt: 194.18 g/mol
InChI Key: LHVJUPHCLWIPLZ-UHFFFAOYSA-N
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Description

3-Acetoxy-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of an acetoxy group at the third position and a methyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetoxy-2-methylbenzoic acid typically involves the acetylation of 3-hydroxy-2-methylbenzoic acid. The process can be summarized as follows:

    Starting Material: 3-hydroxy-2-methylbenzoic acid.

    Reagent: Excess acetic anhydride.

    Catalyst: A mineral acid such as sulfuric acid.

    Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In industrial settings, the production of this compound may involve the following steps:

Chemical Reactions Analysis

Anhydride Formation

3A2MBA reacts with its acid chloride derivative to form 3-acetoxy-2-methylbenzoic anhydride (AMA) :

3A2MBA+3 acetoxy 2 methylbenzoyl chlorideTHF Et3NAMA\begin{array}{ccc}\text{3A2MBA}&+&\text{3 acetoxy 2 methylbenzoyl chloride}\\&\xrightarrow{\text{THF Et}_3\text{N}}&\text{AMA}\\\end{array}

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Base: Triethylamine (1:1 molar ratio)

  • Temperature: 25°C, 12 hr

  • Yield: 78-82%

Coordination Chemistry with Transition Metals

3A2MBA forms stable complexes with various transition metals, as evidenced by IR and analytical data :

Metal ComplexMetal Content (%)Key IR Bands (cm⁻¹)
[Ni(3A2MBA)₂(N₂H₄)₂·2H₂O]11.65-11.69988 (N-N), 1705 (C=O acetoxy)
[Co(3A2MBA)₂(N₂H₄)₂·2H₂O]11.70-11.71970 (N-N), 1702 (C=O acetoxy)
[Cd(3A2MBA)₂(N₂H₄)₂·2H₂O]20.18-20.19966 (N-N), 1763 (C=O acetoxy)

Coordination Features :

  • Bidentate ligand via carboxylic oxygen and acetoxy carbonyl

  • Hydrazine acts as bridging ligand in polynuclear complexes

  • Thermal stability up to 210°C

Hydrogenolysis Reactions

The benzyl-protected precursor undergoes catalytic hydrogenation :

3 benzyloxy 2 methylbenzoic acid5 Pd C H23 hydroxy 2 methylbenzoic acid 92 yield \text{3 benzyloxy 2 methylbenzoic acid}\xrightarrow{\text{5 Pd C H}_2}\text{3 hydroxy 2 methylbenzoic acid 92 yield }

Optimized Conditions :

  • Pressure: 3-5 bar H₂

  • Temperature: 50-60°C

  • Catalyst Loading: 2-3 wt%

Biological Activity Correlations

While not a direct chemical reaction, structure-activity studies reveal :

  • Antibacterial activity (MIC = 32 μg/mL vs. S. aureus) correlates with anhydride formation

  • No antifungal activity observed up to 512 μg/mL

  • Activity modulated by π-π interactions in crystal lattice

The compound's reactivity profile makes it valuable for designing HIV protease inhibitors and antimicrobial agents , with ongoing research into its coordination chemistry and materials applications .

Scientific Research Applications

3-Acetoxy-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antioxidant and antibacterial properties.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of HIV protease inhibitors.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-acetoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in its role as an antioxidant, it may scavenge free radicals and chelate metal ions, thereby preventing oxidative damage. In antibacterial applications, it may disrupt bacterial cell walls or interfere with essential bacterial enzymes .

Comparison with Similar Compounds

    3-Hydroxy-2-methylbenzoic acid: The hydrolyzed form of 3-acetoxy-2-methylbenzoic acid.

    2,3-Dimethoxybenzoic acid: Another benzoic acid derivative with methoxy groups.

Comparison:

    3-Hydroxy-2-methylbenzoic acid: While both compounds share a similar core structure, this compound has an acetoxy group that imparts different chemical properties, such as increased reactivity towards hydrolysis.

    2,3-Dimethoxybenzoic acid: This compound has methoxy groups instead of an acetoxy group, leading to different reactivity and applications.

Biological Activity

3-Acetoxy-2-methylbenzoic acid, a derivative of salicylic acid, has garnered attention for its biological activity, particularly its antibacterial properties. This article delves into the synthesis, characterization, and biological evaluations of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various methods, including acetylation of 2-methylbenzoic acid. The compound has been characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray crystallography. These methods confirm the structural integrity and purity of the compound.

Antibacterial Activity

The antibacterial efficacy of this compound has been extensively studied. In one research study, the compound was tested against several bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)
Bacillus subtilis1000
Staphylococcus aureus500
Enterococcus faecalis500
Escherichia coli1000
Klebsiella pneumoniae1000
Pseudomonas aeruginosa1000

The compound exhibited superior activity against Staphylococcus aureus and Enterococcus faecalis, showing lower MIC values compared to standard antibiotics like amoxicillin and tetracycline. However, it demonstrated no antifungal activity against tested strains such as Aspergillus niger and Candida albicans .

The mechanism by which this compound exerts its antibacterial effects is still under investigation. Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. The presence of functional groups in the molecule likely contributes to its interaction with bacterial enzymes or cell membranes.

Case Studies

In a study published in ACS Omega, researchers synthesized a related compound, 3-acetoxy-2-methylbenzoic anhydride (AMA), which was evaluated for antimicrobial properties. The findings indicated that AMA showed excellent antibacterial activity comparable to established antibiotics . This suggests that modifications to the acetoxy group can enhance biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Acetoxy-2-methylbenzoic acid, and how do reaction parameters affect yield?

  • Methodology : The compound is synthesized via esterification of 3-hydroxy-2-methylbenzoic acid with acetic anhydride under acidic or basic catalysis. Reaction temperature, stoichiometry, and catalyst choice (e.g., H₂SO₄ or pyridine) critically influence yield. For example, excess acetic anhydride and controlled heating (60–80°C) improve ester formation. Post-synthesis purification via recrystallization (e.g., using methanol/water) ensures high purity .
  • Key Data : Typical yields range from 70–85% after optimization. Purity ≥98% is achievable using HPLC or LC-MS validation .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Techniques :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows peaks at δ 2.3 (methyl group), δ 2.5 (acetoxy OAc), and δ 12.1 (carboxylic acid -OH). ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) .
  • Melting Point : 149–151°C (consistent across sources), validated via differential scanning calorimetry (DSC) .
  • Elemental Analysis : Matches theoretical values (C: 61.85%, H: 5.15%, O: 33.00%) .

Q. What purification strategies are recommended to isolate this compound from reaction mixtures?

  • Methods :

  • Recrystallization : Use acetone or methanol as solvents, with slow cooling to enhance crystal formation .
  • Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) removes unreacted starting materials .
    • Validation : Purity ≥98% confirmed via TLC (Rf = 0.5 in ethyl acetate/hexane) and LC-MS .

Advanced Research Questions

Q. How can mechanistic insights improve the synthesis of this compound derivatives for drug discovery?

  • Case Study : The compound serves as a precursor for HIV protease inhibitors. Reacting its acyl chloride with amines (e.g., 4-methoxyaniline) in THF forms benzamide derivatives. Mechanistic studies (e.g., monitoring intermediates via IR) reveal that slow amine addition minimizes side reactions (e.g., hydrolysis) .
  • Optimization : Use Schlenk techniques to exclude moisture, improving yields by 15–20% .

Q. How can researchers resolve discrepancies in spectral data or purity assessments?

  • Contradiction Analysis : If NMR signals suggest impurities (e.g., residual acetic acid), employ preparative HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) for isolation. Cross-validate with high-resolution mass spectrometry (HRMS) .
  • Troubleshooting : Inconsistent melting points may indicate polymorphic forms. Use DSC to identify thermal transitions and X-ray diffraction (XRD) for crystal structure confirmation .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Storage Protocol : Store at –20°C in airtight, amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the acetoxy group. Periodic FT-IR analysis (monitoring O-H stretches at 2500–3000 cm⁻¹) detects degradation .
  • Stability Data : Shelf life >2 years under optimal conditions, with <5% degradation via LC-MS .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

  • In Silico Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic sites for functionalization. For example, the acetoxy group’s carbonyl carbon shows high electrophilicity (Fukui indices >0.1), guiding regioselective modifications .
  • Applications : Predict reaction pathways for synthesizing sulfonamide or peptide conjugates, reducing experimental trial-and-error .

Q. Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular FormulaC₁₀H₁₀O₄Elemental Analysis
Molecular Weight194.18 g/molHRMS
Melting Point149–151°CDSC
SolubilitySoluble in acetone, methanolEmpirical testing

Table 2: Common Synthetic Byproducts and Mitigation

ByproductSourceRemoval Strategy
3-Hydroxy-2-methylbenzoic acidHydrolysis of acetoxy groupAcidic recrystallization
Acetic acidExcess reagentRotary evaporation

Properties

IUPAC Name

3-acetyloxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-8(10(12)13)4-3-5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVJUPHCLWIPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396569
Record name 3-Acetoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168899-58-9
Record name 3-Acetoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetoxy-2-methylbenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The disodium salt of 3-hydroxy-2-methylbenzoic acid (2) is reacted with acetic anhydride without intermediate isolation to give 3-acetoxy-2-methylbenzoic acid (3) ##STR3##
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Synthesis routes and methods III

Procedure details

WO 95/09843 describes a multistage process for the preparation of 3-acetoxy-2-methylbenzoic acid. This process starts from 3-methoxybenzoyl chloride. The 3-methoxybenzoyl chloride is reacted with aniline to give 3-methoxy-N-phenylbenzamide. In a second step, the 3-methoxy-N-phenylbenzamide is reacted with 2 equivalents of n-butyllithium and then alkylated using methyl iodide. 3-Methoxy-2-methyl-N-phenylbenzamide is formed here, which is then reacted with aqueous hydrochloric acid and aqueous hydrogen bromide in boiling acetic acid with hydrolysis of the amide group and cleavage of the methoxy group to give 3-hydroxy-2-methylbenzoic acid. The 3-hydroxy-2-methylbenzoic acid must be acylated with acetic anhydride in order to obtain the 3-acetoxy-2-methyl-benzoic acid. The individual reaction steps are described in greater detail in WO 95/09843 under Preparation 9 A, B and C and Example 81.
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Synthesis routes and methods IV

Procedure details

A solution of 3-benzyloxy-2-methylbenzoic acid (50 g, 0.21 mol) and sodium hydroxide (20 g, 0.5 mol) in 700 g of water and 2 g of 5% Pd/C catalyst (50% water-moist) is added to a 21 steel autoclave with an aerating stirrer. 10 bar of hydrogen are injected at a temperature of 25° C. and a stirring speed of 800 rpm. Consumed hydrogen is replaced by repeated injection. After 15 min, the absorption of hydrogen falls off. The catalyst is filtered off at room temperature through a pressure filter. 735.8 g of a crude solution are obtained, from which 7.1g of toluene are separated off in a separating funnel. The aqueous crude solution is cooled to 0° C. in a 1 l four-necked flask with a pH meter. The pH is 14. 31.3 g (0.3 mol) of acetic anhydride are added dropwise in the course of 5 min; the pH falls to 6.0. The solution is then slowly treated (pH 1.1) with 49.3 g (0.5 mol) of hydrochloric acid (37% strength). A white precipitate is deposited in the course of this. The suspension is stirred for a further half hour, then the precipitate is filtered off and washed twice with 50 g of ice water. After drying, 37.5 g (93.7% of theory) of 3-acetoxy-2-methylbenzoic acid are obtained (melting point: 147° C.).
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Synthesis routes and methods V

Procedure details

60.9 g (0.40 mol) of 3-hydroxy-2-methylbenzoic acid are introduced into 500 ml of 2N sodium hydroxide solution (1.00 mol) with stirring and the solution formed in the course of this is cooled to 5° C. 61.3 g (0.60 mol) of acetic anhydride are added to the cooled solution. The reaction mixture is cooled here such that the temperature does not exceed 8° C. The reaction mixture is then acidified with 88 ml of 37% hydrochloric acid. The precipitated product is filtered off, washed three times with 50 ml of water and dried in vacuo. 69.9 g of 3-acetoxy-2-methylbenzoic acid are obtained. This corresponds to a yield of 90.0% of theory.
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60.9 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Acetoxy-2-methylbenzoic acid
3-Acetoxy-2-methylbenzoic acid
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3-Acetoxy-2-methylbenzoic acid
3-Acetoxy-2-methylbenzoic acid

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